4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid
Overview
Description
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid is a chemical compound characterized by the presence of a trifluoromethyl group attached to a pyran ring
Biochemical Analysis
Biochemical Properties
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid plays a role in various biochemical reactions, primarily due to its ability to interact with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, potentially influencing the cellular redox state. Additionally, this compound can bind to proteins involved in signal transduction pathways, affecting their function and downstream signaling events .
Cellular Effects
The effects of this compound on various cell types and cellular processes are multifaceted. This compound has been observed to influence cell signaling pathways, particularly those related to oxidative stress and inflammation. By modulating the activity of key enzymes and proteins, this compound can alter gene expression patterns, leading to changes in cellular metabolism and function. For example, it can upregulate the expression of antioxidant genes, enhancing the cell’s ability to counteract oxidative damage .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding can lead to conformational changes in the enzyme structure, affecting its function. Additionally, this compound can interact with transcription factors, influencing their ability to bind to DNA and regulate gene expression. These interactions can result in changes in the expression of genes involved in oxidative stress responses and inflammation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Over time, the degradation products of this compound can accumulate, potentially altering its biological activity. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of antioxidant enzymes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, this compound can enhance the activity of antioxidant enzymes and reduce oxidative stress. At higher doses, it can exhibit toxic effects, such as inducing oxidative damage and inflammation. These adverse effects are likely due to the overwhelming of the cellular antioxidant capacity, leading to increased levels of reactive oxygen species .
Metabolic Pathways
This compound is involved in metabolic pathways related to oxidative stress and inflammation. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive intermediates. These intermediates can further interact with cellular macromolecules, potentially causing oxidative damage. Additionally, this compound can influence metabolic flux by modulating the activity of key enzymes in these pathways .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can bind to albumin in the bloodstream, facilitating its transport to various tissues. Once inside cells, it can interact with intracellular transporters, influencing its localization and accumulation. These interactions can affect the bioavailability and activity of this compound .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. This compound can be directed to specific cellular compartments, such as the mitochondria or nucleus, where it can exert its effects. For example, in the mitochondria, this compound can modulate the activity of enzymes involved in the electron transport chain, affecting cellular energy production .
Preparation Methods
The synthesis of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid typically involves the treatment of 6-trifluoromethylcomanic acid with sodium hydrosulfide. This reaction yields 4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid, which can then be decarboxylated to form 2-trifluoromethyl-4H-thiopyran-4-one . The reaction conditions often include heating or treatment with sulfuric acid (H₂SO₄) to facilitate decarboxylation .
Chemical Reactions Analysis
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include sodium hydrosulfide, sulfuric acid, and other oxidizing or reducing agents . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the production of various materials and chemicals.
Mechanism of Action
The mechanism of action of 4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group plays a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
4-oxo-6-(trifluoromethyl)-4H-pyran-2-carboxylic acid can be compared with similar compounds such as:
4-oxo-6-trifluoromethyl-4H-thiopyran-2-carboxylic acid: Similar structure but with a sulfur atom in the ring.
2-trifluoromethyl-4H-thiopyran-4-one: A decarboxylated product of the compound.
These compounds share some chemical properties but differ in their specific structures and reactivities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
4-oxo-6-(trifluoromethyl)pyran-2-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3O4/c8-7(9,10)5-2-3(11)1-4(14-5)6(12)13/h1-2H,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVPJIFWDKSYJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=CC1=O)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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